molecular formula C11H13F2NO2 B8354281 Benzenepropanoic acid, 4-amino-alpha,alpha-difluoro-, ethyl ester

Benzenepropanoic acid, 4-amino-alpha,alpha-difluoro-, ethyl ester

Cat. No. B8354281
M. Wt: 229.22 g/mol
InChI Key: VQBIUJFMTIKIEM-UHFFFAOYSA-N
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Patent
US07786165B2

Procedure details

To a solution of ethyl 2,2-difluoro-3-{[(4-methylphenyl)sulfonyl]oxy}-3-(4-nitrophenyl)propanoate (1.06 g, 2.80 mmol) in ethyl acetate (30 mL) was added 10% palladium-carbon (50% water-containing product, 0.50 g), and the mixture was stirred at room temperature for 16 hr under a hydrogen atmosphere (balloon pressure). To the reaction mixture was added saturated aqueous sodium hydrogencarbonate, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (10%-50% ethyl acetate/hexane) to give the title compound (255 mg, yield 40%) as a pale-yellow oil.
Name
ethyl 2,2-difluoro-3-{[(4-methylphenyl)sulfonyl]oxy}-3-(4-nitrophenyl)propanoate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:29])([CH:8](OS(C1C=CC(C)=CC=1)(=O)=O)[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(=O)([O-])O.[Na+]>C(OCC)(=O)C.[C].[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][C:2]([F:1])([F:29])[C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:10][CH:11]=1 |f:1.2,4.5|

Inputs

Step One
Name
ethyl 2,2-difluoro-3-{[(4-methylphenyl)sulfonyl]oxy}-3-(4-nitrophenyl)propanoate
Quantity
1.06 g
Type
reactant
Smiles
FC(C(=O)OCC)(C(C1=CC=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C1=CC=C(C=C1)C)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hr under a hydrogen atmosphere (balloon pressure)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (10%-50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CC(C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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